

## Technical Support Center: Strategies to Enhance Ternary Complex Formation in PROTACs

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to PROTAC ternary complex formation.

## **Troubleshooting Guide**

This guide addresses common issues encountered during experiments aimed at forming and evaluating ternary complexes.



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Issue	Potential Cause	Recommended Action
No or low target protein degradation observed	Inefficient ternary complex formation: The PROTAC may not effectively bridge the target protein and the E3 ligase.[1]	Optimize PROTAC concentration: High concentrations can lead to a "hook effect" where binary complexes (PROTAC-target or PROTAC-E3 ligase) dominate, preventing ternary complex formation. Perform a dose- response experiment with a wide range of concentrations to identify the optimal concentration for degradation. [1] Assess linker length and composition: The linker plays a critical role in the stability and geometry of the ternary complex.[1][2][3][4] Consider synthesizing analogs with different linker lengths and compositions to improve cooperativity.[1][5]
Low protein expression: The target protein or E3 ligase levels in the cell line may be insufficient.[1]	Verify protein expression: Use techniques like Western Blotting to confirm the expression levels of both the target protein and the E3 ligase in your cell model. Consider using a positive control cell line with known high expression.[1]	

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Issues with cellular uptake or stability of the PROTAC: The compound may not be cell-permeable or could be rapidly metabolized.[1]

Assess cell permeability:
Utilize cellular thermal shift
assays (CETSA) or
NanoBRET assays to confirm
target engagement in live cells.
[1][6] Evaluate compound
stability: Use LC-MS/MS to
measure the stability of the
PROTAC in cell culture
medium and cell lysates over
time.[1]

"Hook effect" observed in dose-response curves

High PROTAC concentration: At high concentrations, the formation of binary complexes between the PROTAC and either the target protein or the E3 ligase is favored over the formation of the ternary complex.[1][7][8]

Titrate the PROTAC: Perform a wide range of PROTAC concentrations to identify the optimal concentration for ternary complex formation and to fully characterize the bellshaped curve of the hook effect.[7] Adjust Protein Concentrations: Optimizing the concentrations of the target protein and E3 ligase can sometimes shift the hook effect to higher PROTAC concentrations.[7] Increase Cooperativity: Designing PROTACs with higher positive cooperativity can help stabilize the ternary complex over the binary complexes, potentially reducing the hook effect.[7]

Inconsistent results between biochemical and cellular assays

Different experimental conditions: Biochemical assays with purified proteins may not fully recapitulate the cellular environment.[1][9]

Validate with orthogonal assays: Use a combination of in vitro (e.g., TR-FRET, AlphaLISA) and in-cell (e.g., NanoBRET, CETSA) assays to



confirm ternary complex formation.[1][9] Consider cellular context: Factors like post-translational modifications, endogenous protein concentrations, and subcellular localization can influence ternary complex formation in cells.[10][11]

Difficulty interpreting SPR sensorgrams for ternary complex formation

Complex binding kinetics: A three-component system can exhibit complex binding events that do not fit a simple 1:1 binding model.[7]

Optimize assay setup: Ensure high-quality, active proteins are used. Immobilize one protein (e.g., the E3 ligase) and flow the PROTAC and target protein as analytes.[12] Use appropriate models for data fitting: Consider more complex models that account for ternary complex formation and dissociation kinetics.[12]

## Frequently Asked Questions (FAQs) General Concepts

Q1: What is a PROTAC ternary complex and why is it important?

A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule with two key components: a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase. The PROTAC acts as a bridge, bringing the target protein and the E3 ligase into close proximity to form a "ternary complex".[3][11][13][14][15] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[13] The formation of a stable and productive ternary complex is a critical and often rate-limiting step for successful protein degradation.[13][16]

Q2: What is cooperativity in the context of ternary complex formation?





Cooperativity ( $\alpha$ ) is a measure of how the binding of a PROTAC to one protein influences its binding to the other.[17][18]

- Positive cooperativity (α > 1): The formation of the ternary complex is favored. This means
  the affinity of the PROTAC for one protein is enhanced when the other protein is already
  bound.[19][20][21] Positive cooperativity is generally desirable as it leads to more stable
  ternary complexes and often more efficient degradation.[21][22]
- Negative cooperativity ( $\alpha$  < 1): The formation of the ternary complex is disfavored. The binding of the PROTAC to one protein hinders its binding to the second protein.
- No cooperativity ( $\alpha = 1$ ): The binding events are independent of each other.[21]

Q3: How does the linker influence ternary complex formation?

The linker connecting the two ligands of a PROTAC is not just a passive spacer but plays a crucial role in determining the efficacy of the degrader.[2][3][4] Its length, composition, and attachment points dictate the geometry and stability of the ternary complex.[1][3][5] An optimal linker will orient the target protein and the E3 ligase in a way that is conducive to ubiquitination. [7] Both linker length and rigidity can significantly impact the cooperativity and overall stability of the ternary complex.[3][5]

## **Experimental Design and Assays**

Q4: What are the key assays to measure ternary complex formation?

Several biophysical and cellular assays can be used to characterize ternary complex formation. The choice of assay depends on the specific information required (e.g., affinity, kinetics, cellular engagement).[14]



Assay	Principle	Information Provided
Surface Plasmon Resonance (SPR)	Measures changes in refractive index upon binding of molecules to a sensor surface.[12][14][23]	Binding affinity (KD), association (kon) and dissociation (koff) rates.[12]
Isothermal Titration Calorimetry (ITC)	Measures the heat change upon binding of molecules.[9] [17][24]	Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Förster Resonance Energy Transfer (FRET)	Measures the energy transfer between two fluorescent molecules when in close proximity.[9][14][24][25]	Proximity-based evidence of ternary complex formation.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)	A bead-based immunoassay that generates a chemiluminescent signal when two beads are brought into close proximity.[9][14][24]	Sensitive detection of ternary complex formation.
NanoBRET™ (Bioluminescence Resonance Energy Transfer)	A proximity-based assay that measures energy transfer from a NanoLuc® luciferase donor to a fluorescent acceptor.[6] [11]	Real-time measurement of ternary complex formation in living cells.[6][11]

Q5: Why do I observe target degradation in cells but cannot detect a stable ternary complex in vitro?

This discrepancy can occur due to several factors.[1] The cellular environment is highly complex and can stabilize transient interactions that are difficult to replicate in biochemical assays.[1] Furthermore, the catalytic nature of PROTACs means that even a transiently formed ternary complex can be sufficient to trigger ubiquitination and subsequent degradation in a cellular context.[1] It is also possible that the specific conditions of the in vitro assay (e.g., buffer, protein constructs) are not optimal for complex formation.[1]



## **Optimization Strategies**

Q6: How can I rationally design PROTACs for enhanced ternary complex formation?

Rational design can be guided by structural and computational approaches.[2][16]

- Structural Biology: Crystal structures of ternary complexes provide invaluable insights into the specific protein-protein and protein-PROTAC interactions that contribute to stability.[2]
   [20] This information can guide the design of next-generation PROTACs with improved linkers and warheads.[20]
- Computational Modeling: Molecular modeling and docking studies can predict favorable ternary complex conformations and help in the design of linkers with optimal length and geometry.[13][16][26][27][28] These computational methods can retrospectively explain structure-activity relationships and prospectively guide the design of more effective degraders.[16]

Q7: Can the choice of E3 ligase impact ternary complex formation and selectivity?

Yes, the choice of E3 ligase is a critical determinant of PROTAC efficacy and selectivity.[29][30] Different E3 ligases have distinct substrate specificities and expression patterns in different cell types. The protein-protein interactions between the target and the E3 ligase within the ternary complex can significantly influence cooperativity and degradation efficiency.[22][30] Therefore, screening a panel of E3 ligase recruiters can be a valuable strategy to identify the optimal E3 ligase for a particular target.[30]

# **Experimental Protocols Isothermal Titration Calorimetry (ITC) for Cooperativity Measurement**

Objective: To determine the binding affinities of the binary and ternary complexes and calculate the cooperativity factor  $(\alpha)$ .

#### Materials:

Isothermal Titration Calorimeter



- Purified target protein (POI)
- Purified E3 ligase (or its substrate receptor domain, e.g., VHL or CRBN)
- PROTAC of interest
- Dialysis buffer (ensure all components are in the same buffer to minimize heats of dilution)

#### Procedure:

#### Part 1: Determining Binary Binding Affinities

- PROTAC to POI (KD1):
  - Load the POI solution (e.g., 10-20 μM) into the ITC cell.
  - Load the PROTAC solution (10-20 times the POI concentration) into the injection syringe.
  - Perform the titration and analyze the data to determine KD1.
- PROTAC to E3 Ligase (KD2):
  - Load the E3 ligase solution (e.g., 10-20 μM) into the ITC cell.
  - Load the PROTAC solution (10-20 times the E3 ligase concentration) into the injection syringe.
  - Perform the titration and analyze the data to determine KD2.[7]

#### Part 2: Determining Ternary Binding Affinity

- PROTAC to E3 Ligase in the Presence of POI (KD,ternary):
  - $\circ$  Prepare a solution of the E3 ligase (e.g., 10-20  $\mu$ M) pre-saturated with the POI in the ITC cell. The concentration of the POI should be in excess to ensure all E3 ligase is in a binary complex with it.
  - Prepare the PROTAC solution in the injection syringe at a concentration 10-20 times higher than the E3 ligase.



- Perform the titration of the PROTAC into the pre-formed E3 ligase-POI complex.[7]
- Analyze the data to determine the apparent KD for ternary complex formation.

Data Analysis and Cooperativity Calculation: The cooperativity factor ( $\alpha$ ) is calculated using the following formula:  $\alpha = \text{KD1 / KD,ternary[7]}$ 

#### Troubleshooting ITC Experiments:

- Large Heats of Dilution: Ensure that the buffers for all components are perfectly matched. Perform a control titration of the ligand into the buffer to measure the heat of dilution, which can be subtracted from the experimental data.[7]
- No or Weak Signal: The binding affinity may be too weak for ITC. Consider using a more sensitive technique like SPR or fluorescence polarization.

## Surface Plasmon Resonance (SPR) for Kinetic Analysis

Objective: To measure the kinetics (kon and koff) of binary and ternary complex formation.

#### Materials:

- SPR instrument and sensor chips (e.g., CM5)
- Purified E3 ligase (e.g., VHL complex)
- Purified target protein (e.g., a bromodomain)
- · PROTAC of interest
- Running buffer

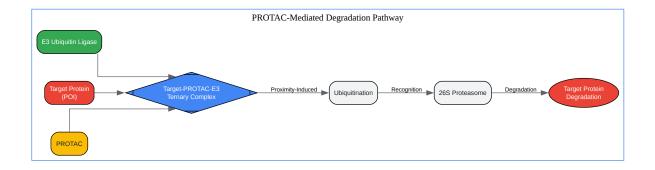
#### Procedure:

- Immobilization: Immobilize the E3 ligase onto the sensor chip surface.
- Binary Binding Analysis (PROTAC to E3 Ligase):



- Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding kinetics.
- Ternary Complex Formation Analysis:
  - Inject a mixture of the PROTAC and a near-saturating concentration of the target protein over the immobilized E3 ligase surface.[12]
  - The resulting sensorgram will reflect the binding of the pre-formed PROTAC-target protein complex to the E3 ligase.
- Data Analysis:
  - Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).
  - Cooperativity can be assessed by comparing the KD of the binary interaction with the apparent KD of the ternary complex formation.

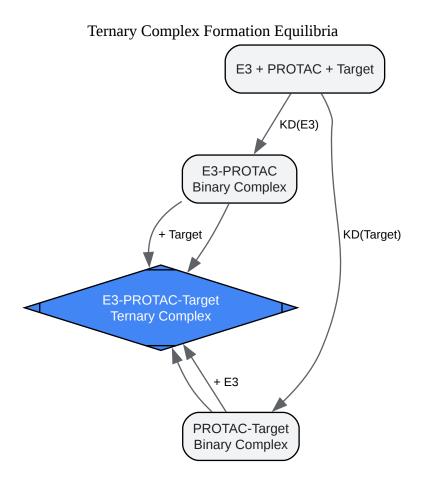
## **Visualizations**





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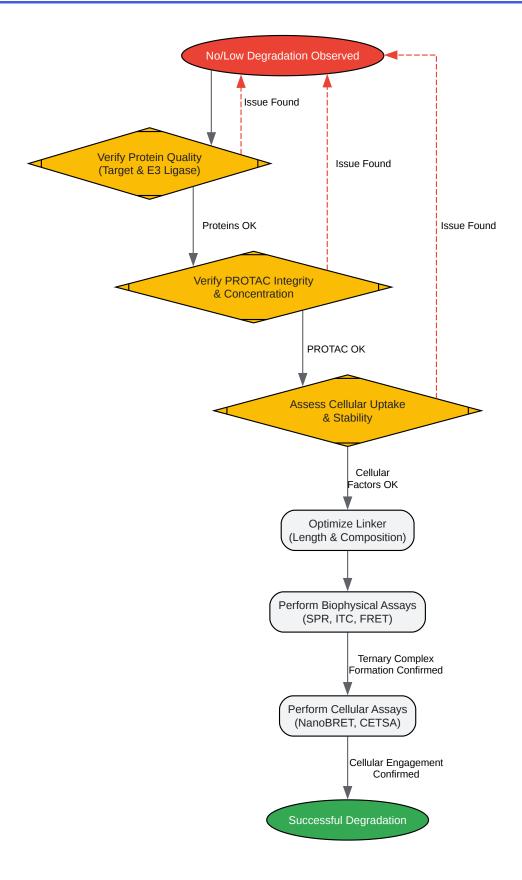
Caption: The catalytic cycle of PROTAC-mediated protein degradation.



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Caption: Equilibria involved in ternary complex formation.





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Caption: A logical workflow for troubleshooting poor PROTAC efficacy.



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